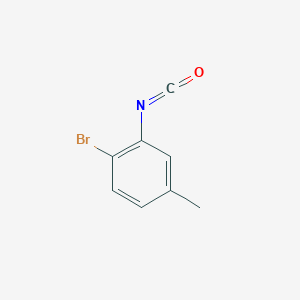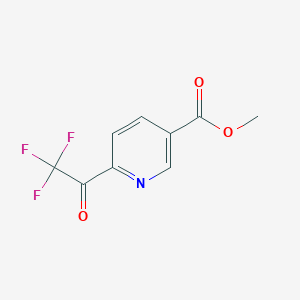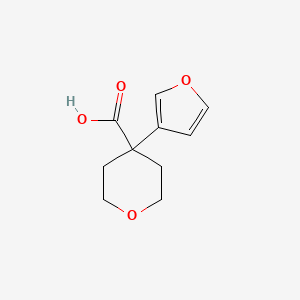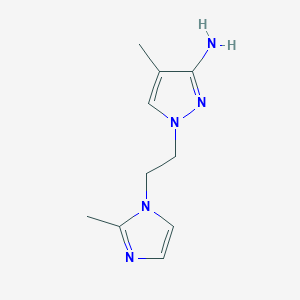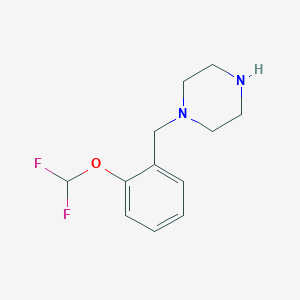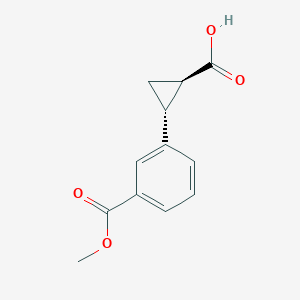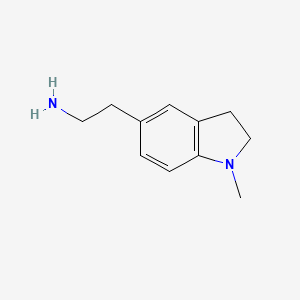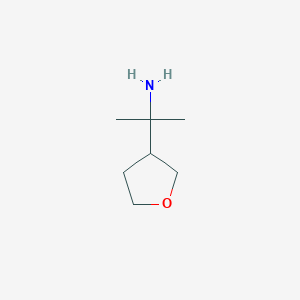![molecular formula C9H13NOS B13533026 Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is a chemical compound with a unique structure that includes a sulfanone group bonded to a dimethyl and a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone typically involves the reaction of 3-methylphenylamine with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dimethyl sulfoxide (DMSO): Shares the dimethyl sulfoxide group but lacks the 3-methylphenyl group.
3-Methylphenylamine: Contains the 3-methylphenyl group but lacks the sulfanone group.
Uniqueness
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is unique due to the combination of the sulfanone group with the dimethyl and 3-methylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC名 |
dimethyl-(3-methylphenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NOS/c1-8-5-4-6-9(7-8)10-12(2,3)11/h4-7H,1-3H3 |
InChIキー |
CCPIADWWPCTRRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=S(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


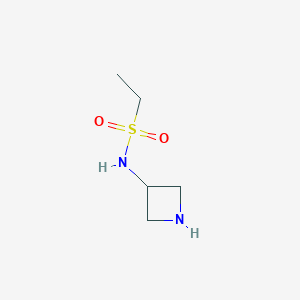
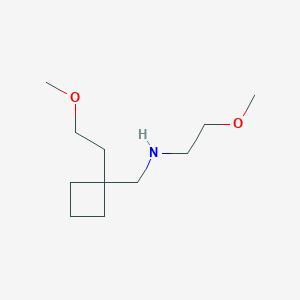
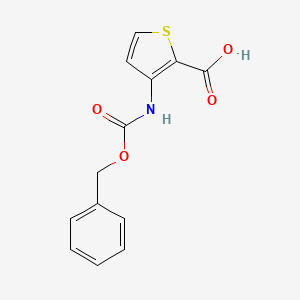
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)

